molecular formula C16H18FNO3 B2627080 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide CAS No. 1795196-09-6

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide

Cat. No.: B2627080
CAS No.: 1795196-09-6
M. Wt: 291.322
InChI Key: BAEODFUGYDXXIC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is an organic compound that features a fluorophenyl group, a furan ring, and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenylamine and 2-(furan-2-yl)-2-methoxyethanol. These intermediates are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The methoxyethyl chain may enhance solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is unique due to its combination of a fluorophenyl group, a furan ring, and a methoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-20-15(14-7-4-10-21-14)11-18-16(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEODFUGYDXXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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